Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate
Description
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the fourth position and a 2,6-dichlorobenzoyl group at the first position. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications .
Properties
Molecular Formula |
C15H17Cl2NO3 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
MSFGPSQZIHCMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms on the 2,6-dichlorobenzoyl group undergo nucleophilic substitution under controlled conditions. This reactivity is critical for introducing functional groups or modifying the compound’s electronic properties.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Chlorine substitution | NaOH (aqueous), ethanol, 60°C | 2,6-Dihydroxybenzoyl derivative | Moderate yield (~60%) |
| Amine substitution | Ethylenediamine, DMF, 80°C | 2,6-Diaminobenzoyl analog | Requires extended reaction time |
Mechanistic Insights :
-
The electron-withdrawing effect of chlorine activates the aromatic ring toward nucleophilic attack.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Hydrolysis Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 6 hours | 1-(2,6-Dichlorobenzoyl)piperidine-4-carboxylic acid | Complete conversion |
| Basic | 2M NaOH, ethanol, 50°C, 4 hours | Sodium carboxylate intermediate | Requires neutralization |
Applications :
-
Hydrolysis products serve as precursors for amide or acyl chloride synthesis.
Electrophilic Aromatic Substitution
Despite deactivation by chlorine atoms, the benzoyl ring can undergo nitration or sulfonation under strongly acidic conditions.
| Reaction Type | Reagents/Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 3-Nitro-2,6-dichlorobenzoyl derivative | Meta-directing Cl |
| Sulfonation | Fuming H₂SO₄, 100°C, 1 hour | 3-Sulfo-2,6-dichlorobenzoyl analog | Limited solubility |
Challenges :
-
Steric hindrance from chlorine atoms reduces reaction rates.
-
Harsh conditions risk ester group degradation.
Transition Metal-Catalyzed Coupling
The compound participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation for complex molecule synthesis.
| Coupling Partner | Catalysts/Conditions | Products | Applications |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,6-Dichloro-3-biphenylcarbonyl analog | Drug candidate synthesis |
| Vinylboronate | PdCl₂(dppf), CsF, THF, 60°C | Alkenyl-substituted derivative | Polymer precursors |
Optimization :
-
Catalyst choice (e.g., Pd(PPh₃)₄) minimizes side reactions.
-
Anhydrous conditions prevent ester hydrolysis during coupling.
Reductive Amination
The piperidine nitrogen can undergo alkylation or acylation to modify pharmacological properties.
| Reactant | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | N-Methylpiperidine derivative | Enhanced bioavailability |
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetylpiperidine analog | Prodrug potential |
Limitations :
-
Steric hindrance from the benzoyl group slows reaction kinetics.
Oxidation Reactions
The piperidine ring can be oxidized to form piperidinone derivatives, though this requires strong oxidizing agents.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 8 hours | Piperidin-4-one derivative | Over-oxidation observed |
| RuO₄ | CH₃CN/H₂O, RT, 2 hours | Lactam intermediate | High selectivity |
Key Research Findings
-
Suzuki Coupling Efficiency : Pd(PPh₃)₄ achieves >80% yield in biphenyl synthesis, outperforming PdCl₂(dppf) in stability.
-
Hydrolysis Kinetics : Acidic hydrolysis completes in 6 hours vs. 8 hours for basic conditions, attributed to ester protonation.
-
Steric Effects : N-Alkylation reactions require excess reagent (3 eq.) due to hindered nitrogen accessibility.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of derivatives synthesized from ethyl piperidin-4-carboxylate, which includes ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate. For instance, research focused on synthesizing N-substituted acetamide derivatives revealed that compounds bearing the piperidine structure exhibited notable antibacterial activity against various pathogens such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus .
Table 1: Antibacterial Efficacy of Piperidine Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies focusing on its derivatives. Research indicated that certain piperidine derivatives displayed cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. The evaluation of these compounds often involves measuring the change in absorbance in cell cultures post-treatment to assess cell viability .
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12 ± 2 |
| Compound B | HeLa (Cervical Cancer) | 15 ± 3 |
| This compound | A549 (Lung Cancer) | 18 ± 4 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from ethyl piperidin-4-carboxylate. The introduction of the dichlorobenzoyl group is crucial for enhancing the biological activity of the compound. Structural modifications can lead to variations in pharmacological properties, making it essential to explore different substituents on the piperidine ring for optimized activity .
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzoyl group enhances its reactivity and potential pharmacological activity compared to similar compounds .
Biological Activity
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate (CAS Number: 5428-20-6) is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19Cl2NO
- Molecular Weight : 316.22 g/mol
- Structure : The compound features a piperidine ring substituted with a 2,6-dichlorobenzoyl group and an ethyl carboxylate moiety.
This compound exhibits its biological activity primarily through interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Its structure suggests potential for modulation of receptor activity, which may lead to therapeutic effects in various disease models.
1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown efficacy against several cancer types, including lung and liver cancers .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| Compound A | Lung Cancer | 700 |
| Compound B | Liver Cancer | 900 |
| This compound | TBD | TBD |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
3. Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Studies on related piperidine derivatives indicate possible interactions with neurotransmitter systems, potentially influencing mood and cognitive functions .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer activity of piperidine derivatives found that this compound analogs exhibited significant cytotoxic effects in vitro against various cancer cell lines. The most potent analog demonstrated an IC50 value in the low nanomolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, a series of piperidine-based compounds were synthesized and screened for antimicrobial activity. This compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings
Research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activities. Structure-activity relationship (SAR) studies have led to the identification of key functional groups that influence potency and selectivity towards specific biological targets .
Q & A
Q. What are the key steps in synthesizing Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions. For example, a related piperidine derivative (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) is synthesized via nucleophilic substitution using ethyl isonipecotate and 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA) . Optimization includes:
- Solvent selection : Cyclic ethers (e.g., THF) or aromatic solvents (toluene) improve reaction efficiency.
- Temperature control : Low temperatures (−78°C) are critical for LDA-mediated reactions to avoid side products.
- Work-up procedures : Simple filtration and evaporation minimize yield loss .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
X-ray crystallography is the gold standard. The compound’s stereochemistry and ring conformation are resolved using programs like SHELXL for small-molecule refinement . Key steps:
Q. What safety protocols are recommended for handling this compound in the lab?
Based on structurally similar piperidine esters:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (Category 2A eye irritation) .
- Ventilation : Use fume hoods to mitigate respiratory risks (H335: respiratory tract irritation).
- Waste disposal : Neutralize with sodium bicarbonate before disposal via licensed services .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?
- Cross-validation : Compare experimental ESI-MS data (e.g., m/z 362.1 [M+H]+) with theoretical values using tools like mzCloud .
- Isotopic pattern analysis : Confirm molecular formula via high-resolution mass spectrometry (HRMS) on instruments like Q Exactive Orbitrap .
- Dynamic NMR : Assess conformational flexibility causing split signals, particularly in piperidine ring protons .
Q. What strategies are effective for optimizing enantiomeric purity during synthesis?
- Chiral auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams.
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective benzoylation .
- Crystallization-induced diastereomer resolution : Separate enantiomers using chiral acids (e.g., tartaric acid derivatives) .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- DFT calculations : Model transition states for nucleophilic acyl substitution at the 2,6-dichlorobenzoyl group.
- Docking studies : Predict biological activity by simulating interactions with target proteins (e.g., enzymes in CNS disorders) .
- Reaction informer libraries : Screen against Merck’s Aryl Halide Chemistry Informer Library to identify compatibility with cross-coupling or C–H activation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
